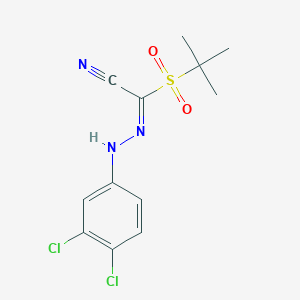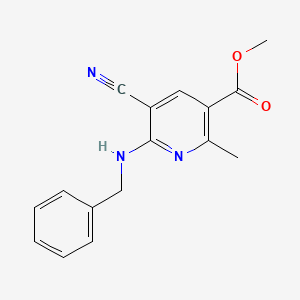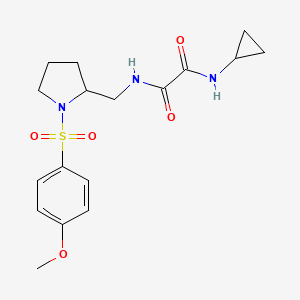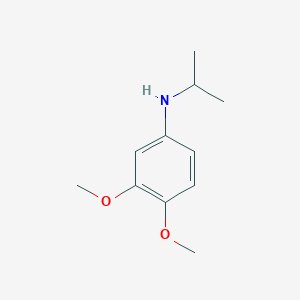![molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3](/img/structure/B2381467.png)
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H16BrNO5. This compound is characterized by the presence of an ethyl ester, a brominated aromatic ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.
Formylation: The brominated product is then formylated to introduce the formyl group.
Esterification: The formylated compound is esterified with ethyl alcohol to form the ethyl ester.
Amidation: Finally, the ester is reacted with 4-aminobenzoic acid to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-{[(4-formylphenoxy)acetyl]amino}benzoic acid.
Reduction: The major product is Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.
Substitution: The major products depend on the nucleophile used, such as Ethyl 4-{[(4-methoxy-2-formylphenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-{[(4-fluoro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMXBVQJUMAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2381385.png)






![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride](/img/structure/B2381403.png)
![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)
